3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylate
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Overview
Description
The compound contains several functional groups including a pyridinyl group, an isoxazole ring, and a phenyl ring. The presence of these groups suggests that the compound could have interesting chemical and physical properties .
Molecular Structure Analysis
The compound contains a pyridinyl group, an isoxazole ring, and a phenyl ring. These groups are likely to contribute to the overall shape and electronic structure of the molecule .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the functional groups present. For example, the pyridinyl group might undergo electrophilic substitution reactions, while the isoxazole ring might participate in cycloaddition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, which might affect its solubility and stability .Scientific Research Applications
Synthesis and Molecular Conformations
- A study detailed the synthesis of closely related tetrahydro-1H-pyrazolo[4,3-c]pyridines, highlighting the significance of molecular conformations and hydrogen bonding in zero, one, and two dimensions. This research provides insights into the structural diversity achievable with complex molecules similar in nature to the specified compound (Sagar et al., 2017).
Electrochemistry and Photophysics
- Another study reported on the synthesis, structures, electrochemistry, and photophysics of facial and meridional tris-cyclometalated Ir(III) complexes, demonstrating the compound's potential applications in understanding electronic structures and reactions. This could relate to the broader field of research involving similar complex compounds (Tamayo et al., 2003).
Chemical Reactions and Mechanisms
- Research on 4-(p-Chloro)phenyl-1,2,4-triazole-3,5-dione revealed it as an effective oxidizing agent for converting trisubstituted pyrazolines to pyrazoles under mild conditions, indicating the compound's relevance in facilitating specific chemical transformations (Zolfigol et al., 2006).
Structural and Optical Characteristics
- A study focused on the structural, optical, and junction characteristics of pyrazolo pyridine derivatives, including their application in fabricating heterojunctions and as photosensors. This research hints at the utility of related compounds in materials science and optoelectronic applications (Zedan et al., 2020).
Isomorphism and Molecular Disorder
- Investigations into isomorphous methyl- and chloro-substituted small heterocyclic analogues explored the chlorine-methyl exchange rule, providing insights into molecular disorder and isomorphism within related chemical frameworks (Swamy et al., 2013).
Mechanism of Action
Mode of Action
The exact mode of action of this compound is currently unknown. Based on its chemical structure, it may interact with its targets through a variety of mechanisms, such as binding to active sites, inducing conformational changes, or modulating enzymatic activity .
Biochemical Pathways
Given its complex structure, it’s likely that it interacts with multiple pathways, potentially leading to a variety of downstream effects .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. Factors such as its molecular weight, polarity, and solubility may influence its bioavailability
Result of Action
Given its potential interactions with various targets and pathways, it may have diverse effects at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect its stability and activity. Additionally, the compound’s action may also be influenced by the specific biological environment in which it is present .
Safety and Hazards
Future Directions
properties
IUPAC Name |
[3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl] 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H13Cl2F3N2O4/c1-12-19(20(30-34-12)16-7-2-3-8-17(16)24)22(31)33-15-6-4-5-14(10-15)32-21-18(25)9-13(11-29-21)23(26,27)28/h2-11H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWBWGPLDLMCOHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)OC3=CC=CC(=C3)OC4=C(C=C(C=N4)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H13Cl2F3N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylate |
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